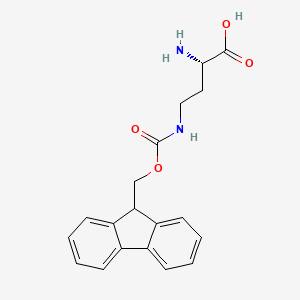

H-Dab(Fmoc)-OH

Übersicht

Beschreibung

H-Dab(Fmoc)-OH is a chemical compound used in various scientific and industrial applications. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

In the context of DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP). The oxidized DAB forms a brown precipitate, which can be visualized using light microscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Challenges in Peptide Synthesis :

- Fmoc-Dab(Mtt)-OH, an orthogonally protected amino acid building block, demonstrates poor coupling efficiency during solid-phase peptide synthesis (SPPS). It undergoes rapid lactamization under various conditions, indicating the need for alternative building blocks or protocols to ensure efficient peptide synthesis (Lam, Wu, & Wong, 2022).

Synthesis of Protected Amino Acids :

- The synthesis of orthogonally protected Fmoc-Dap/Dab starting from Fmoc-Asp/Glu has been explored. The process involves formation of Fmoc-Asp/Glu-5-oxazolidinone acids and subsequent steps leading to the desired Fmoc-protected products (Rao, Tantry, & Babu, 2006).

Hydrogel Formation and Characterization :

- N-Terminally Fmoc protected amino acids like Fmoc-Phe-OH form hydrogels that have been utilized for the stabilization of fluorescent silver nanoclusters. These hydrogels offer an effective medium for the formation and stabilization of these clusters, demonstrating potential applications in nanotechnology and materials science (Roy & Banerjee, 2011).

Analytical Applications in Spectroscopy :

- Fmoc-protected amino acids have been used in Raman spectroscopy to study peptide synthesis on solid support. The influence of Fmoc groups on peptide secondary structure during synthesis has been observed, providing insights into the molecular dynamics of peptide formation (Larsen et al., 1993).

Hydrogel Applications in Biosensing and Cell Monitoring :

- A self-assembled peptide hydrogel comprising N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) has been used to construct biointerfaces for enzyme-based electrochemical biosensing and cell monitoring. This demonstrates the potential of Fmoc-protected amino acids in developing smart materials for biomedical applications (Lian, Chen, Lu, & Yang, 2016).

Hybrid Material Development :

- Fmoc-protected amino acid-based hydrogels have been used to incorporate functionalized single-walled carbon nanotubes, creating a hybrid hydrogel

- Antimicrobial Activity in Supramolecular Gels :

- Fmoc-Lys(Fmoc)-OH, a fluorenylmethoxycarbonyl-functionalized amino acid, has been studied for its antimicrobial activity when incorporated into supramolecular gels. These gels, especially when combined with silver, show enhanced antimicrobial properties, highlighting the biomedical applications of Fmoc-protected amino acids (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-17(18(22)23)9-10-21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKHFSHBIZGRLP-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155715 | |

| Record name | (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117106-22-6 | |

| Record name | (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117106-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

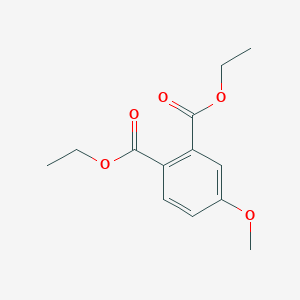

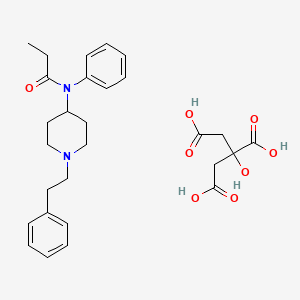

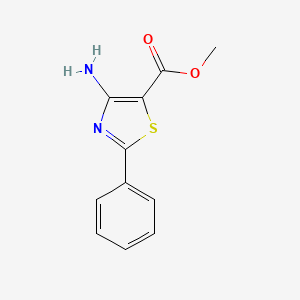

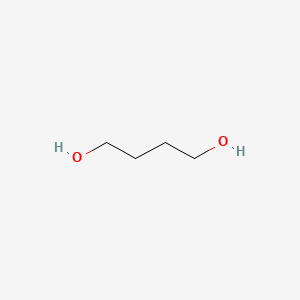

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

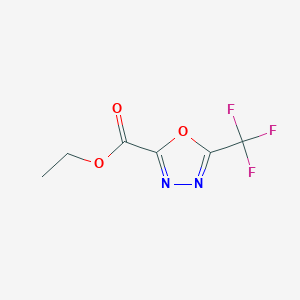

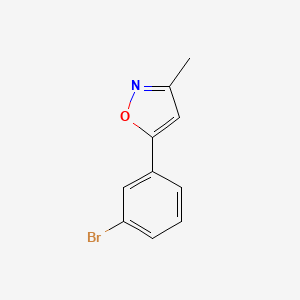

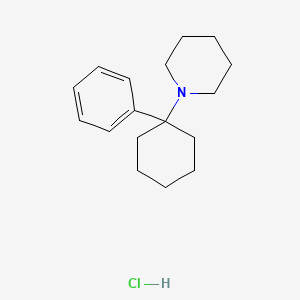

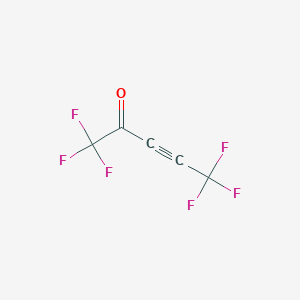

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.